molecular formula C10H6NO2- B1588551 Isoquinoline-3-carboxylic Acid Hydrate CAS No. 207399-25-5

Isoquinoline-3-carboxylic Acid Hydrate

Cat. No.: B1588551
CAS No.: 207399-25-5
M. Wt: 172.16 g/mol
InChI Key: KVMMIDQDXZOPAB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinoline-3-carboxylic acid hydrate is a heterocyclic aromatic compound with the molecular formula C10H9NO3. It is a derivative of isoquinoline, which is a fusion product of a benzene ring and a pyridine nucleus. This compound is known for its various pharmacological functions and is used in scientific research and industrial applications .

Mechanism of Action

Target of Action

IQ3CA primarily targets bacterial cells. Specifically, it exhibits significant antibacterial activity against several plant pathogens, including Ralstonia solanacearum (Rs), Acidovorax citrulli (Ac), Xanthomonas oryzae pv. oryzicola (Xoc), Xanthomonas campestris pv. campestris (Xcc), Pectobacterium carotovorum subspcarotovorum (Pcc), and Xanthomonas fragariae (Xf) . These bacteria cause substantial losses in agricultural crops worldwide.

Action Environment

Environmental factors, such as pH, temperature, and humidity, may influence IQ3CA’s efficacy and stability

Biochemical Analysis

Biochemical Properties

Isoquinoline-3-carboxylic Acid Hydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antibacterial activity by interacting with bacterial cell membranes and inhibiting the production of exopolysaccharides . This interaction disrupts the integrity of the bacterial cell membrane, leading to cell death. Additionally, this compound can inhibit the motility of bacteria, further contributing to its antibacterial properties .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, this compound disrupts cell membrane integrity and inhibits biofilm formation . This disruption can lead to changes in gene expression and cellular metabolism, ultimately resulting in cell death. The compound’s ability to inhibit exopolysaccharide production also affects the overall function and survival of bacterial cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to bacterial cell membranes, causing structural changes that lead to cell membrane disruption . This binding inhibits the production of exopolysaccharides, which are essential for biofilm formation and bacterial motility . Additionally, this compound may interact with specific enzymes, leading to enzyme inhibition or activation, which further affects cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound maintains its antibacterial activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to the compound can lead to sustained inhibition of bacterial growth and biofilm formation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antibacterial activity without causing adverse effects . At higher doses, this compound may exhibit toxic effects, including damage to non-target cells and tissues . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation . The compound’s metabolic pathways can influence its overall efficacy and stability in biological systems. Understanding these pathways is crucial for optimizing the use of this compound in biochemical and pharmaceutical applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, this compound may localize to specific cellular compartments, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and potential side effects .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions. Understanding the subcellular localization of this compound is essential for optimizing its use in research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinoline-3-carboxylic acid hydrate can be synthesized through several methods. One common method involves the Skraup synthesis, which is a general method for synthesizing quinoline derivatives. This method involves the reaction of aniline with glycerol in an acid medium (sulfuric acid) and an oxidizing agent . The reaction mechanism includes the initial dehydration of glycerol to give acrolein, followed by 1,4-cycloaddition with aniline to form β-anilinopropaldehyde, which then cyclizes and dehydrates to form dihydroquinoline, and finally oxidizes to quinoline .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline-3-carboxylic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Alkaline potassium permanganate (KMnO4) is commonly used for oxidation reactions.

    Substitution: Bromine in nitrobenzene is used for bromination reactions.

Major Products

    Oxidation: Pyridine-3,4-dicarboxylic acid and its anhydride.

    Substitution: 4-bromo-isoquinoline.

Comparison with Similar Compounds

Isoquinoline-3-carboxylic acid hydrate can be compared with other similar compounds, such as quinoline and its derivatives. While both isoquinoline and quinoline are heterocyclic aromatic compounds, isoquinoline has a higher electron density at certain positions, influencing its reactivity and the reactivity of its substituents . This makes this compound unique in its chemical behavior and applications.

List of Similar Compounds

  • Quinoline
  • 4-bromo-isoquinoline
  • Pyridine-3,4-dicarboxylic acid

Properties

IUPAC Name

isoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-6H,(H,12,13)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMMIDQDXZOPAB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6NO2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426133
Record name isoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207399-25-5
Record name isoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoquinoline-3-carboxylic Acid Hydrate
Reactant of Route 2
Isoquinoline-3-carboxylic Acid Hydrate
Reactant of Route 3
Isoquinoline-3-carboxylic Acid Hydrate
Reactant of Route 4
Isoquinoline-3-carboxylic Acid Hydrate
Reactant of Route 5
Isoquinoline-3-carboxylic Acid Hydrate
Reactant of Route 6
Isoquinoline-3-carboxylic Acid Hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.